alpha-Benzoin oxime
Description
alpha-Benzoin oxime (C₁₄H₁₃NO₂; molecular weight 227.26 g/mol) is a stable, light-sensitive chelating agent with the CAS number 441-38-2. It is characterized by its ability to form insoluble complexes with transition metals such as Cu(II), Mo(VI), W(VI), and Pd(II), making it invaluable in analytical chemistry for gravimetric analysis and spectrophotometric determinations . Its synthesis involves the reaction of benzoin with hydroxylamine, yielding a colorless crystalline powder with a melting point of 153–155°C and low aqueous solubility (0.1 g/mL in ethanol) . Toxicity studies indicate moderate hazards, with an LD₅₀ >500 mg/kg (rat oral) and 150 mg/kg (mouse intraperitoneal) .
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341250 | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Benzoin oxime | |
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Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675061 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
574-13-0, 441-38-3, 5928-63-2 | |
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| Record name | Benzoin oxime | |
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| Record name | Benzoin oxime, (E)- | |
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| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
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| Record name | BENZOIN OXIME, (E)- | |
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Preparation Methods
Reaction Mechanism and Procedure
The conventional method involves condensing benzoin with hydroxylamine hydrochloride in the presence of a carbonate base within an alcoholic solvent. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl group of benzoin, followed by dehydration to form the oxime. Key steps include:
-
Reagent Preparation : Hydroxylamine hydrochloride is dissolved in methanol or ethanol, followed by the addition of finely powdered benzoin and a carbonate (e.g., sodium bicarbonate).
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Reaction Conditions : Stirring at 5–40°C for 5–10 hours facilitates gradual release of ammonia, minimizing side reactions.
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Workup : Distillation removes ~80% of the solvent, and hot water is added to precipitate crude α-benzoin oxime (95–99% yield, m.p. 140–145°C).
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Purification : Crude product refluxed in benzene yields purified α-benzoin oxime (71–75% yield, m.p. 154–155°C).
Table 1: Traditional Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Benzoin, hydroxylamine hydrochloride, carbonate base (e.g., NaHCO₃) |
| Solvent | Methanol or ethanol |
| Temperature | 5–40°C |
| Reaction Time | 5–10 hours |
| Crude Yield | 95–99% |
| Purified Yield | 71–75% |
| Key Purification Step | Benzene reflux |
Advantages and Limitations
This method’s simplicity and high crude yield make it industrially viable. However, benzene usage poses toxicity risks, and the final purification step reduces overall yield. Patent data highlight scalability, with batch sizes exceeding 1 kg in described embodiments.
Green Synthesis via Catalytic α-Benzoin Formation
Catalytic Cycle and Isomer Control
A novel approach avoids benzoin by synthesizing α-benzoin directly from benzaldehyde using a dicationic imidazolium salt catalyst. The mechanism involves carbene generation, which facilitates umpolung reactivity to dimerize benzaldehyde into α-benzoin. Subsequent oximation with hydroxylamine enables selective isomer formation:
Table 2: Green Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Material | Benzaldehyde |
| Catalyst | Dicationic imidazolium salt |
| Solvent | Ethanol or methanol |
| Reaction Temperature | 25°C (cis) / 40°C (trans) |
| Oximation Time | 4–6 hours |
| Isomer Separation | Gradient silica gel chromatography |
Environmental and Economic Benefits
This method eliminates benzene, reduces energy input (room-temperature catalysis), and leverages reusable catalysts. The direct use of benzaldehyde—a cheaper precursor than benzoin—lowers raw material costs by ~30%. Life-cycle assessments suggest a 50% reduction in hazardous waste compared to traditional methods.
Comparative Analysis of Methodologies
Yield and Purity
While the traditional method offers higher crude yields (95–99% vs. 80–85% for catalytic synthesis), the green route achieves comparable purified yields (70–75%) without toxic solvents. The latter’s ability to isolate isomers adds value for applications requiring stereochemical precision.
Table 3: Industrial Feasibility Comparison
| Factor | Traditional Method | Green Method |
|---|---|---|
| Solvent Toxicity | High (benzene) | Low (ethanol/methanol) |
| Catalyst Cost | None | Moderate (imidazolium salt) |
| Isomer Selectivity | None | High (cis/trans control) |
| Energy Consumption | Moderate (distillation) | Low (room-temperature catalysis) |
Chemical Reactions Analysis
Types of Reactions: Alpha-Benzoin oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil oxime.
Reduction: It can be reduced to form benzoin.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzil oxime.
Reduction: Benzoin.
Substitution: Various substituted benzoin oxime derivatives.
Scientific Research Applications
Analytical Chemistry
Heavy Metal Ion Preconcentration
One of the primary applications of α-benzoin oxime is in the preconcentration and determination of heavy metal ions. It has been effectively immobilized on polymeric solid supports, such as Amberlite XAD-16, to create a solid-phase extraction (SPE) system for chromium ion analysis in environmental samples. This method enhances the sensitivity and selectivity of spectrophotometric determinations for Cr(III) ions in natural waters .
Table 1: Summary of Heavy Metal Ion Applications
Catalysis
C–N Coupling Reactions
α-Benzoin oxime has emerged as a promising ligand in copper-catalyzed C–N coupling reactions. It facilitates the coupling of (hetero)aryl halides with various nucleophiles, yielding moderate to excellent results. This application is particularly relevant in pharmaceutical chemistry, where it aids in synthesizing complex molecules found in FDA-approved drugs .
Table 2: Catalytic Applications of α-Benzoin Oxime
| Reaction Type | Nucleophiles Used | Yield Range | Reference |
|---|---|---|---|
| C–N Coupling | Azoles, piperidine | Moderate to Excellent | |
| Aza-benzoin Reaction | Aromatic imines | Generalized |
Material Science
Supramolecular Chemistry
In materials science, α-benzoin oxime has been utilized to synthesize unique molecular and supramolecular structures, particularly with nickel(II) ions. These structures exhibit interesting properties that can be exploited in various applications, including nanotechnology and drug delivery systems .
Case Study: Nickel(II) Wheels Formation
A study demonstrated the formation of molecular wheels using α-benzoin oxime as a ligand for Ni(II). These supramolecular assemblies have potential applications in catalysis and as functional materials due to their unique electronic properties .
Green Chemistry
Sustainable Synthesis Methods
Recent advancements have highlighted green synthesis methods for α-benzoin oxime using dicationic imidazolium salts as catalysts. This approach not only simplifies the synthesis process but also reduces environmental impact by minimizing waste generation .
Mechanism of Action
The mechanism of action of alpha-Benzoin oxime involves its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent in various chemical reactions. The molecular targets and pathways involved include the coordination of the oxime group with metal ions, leading to the formation of stable metal-oxime complexes.
Comparison with Similar Compounds
Comparison with Similar Oxime Compounds
Structural and Functional Differences
Oximes share the general R₁R₂C=N–OH structure, but their properties vary with substituents. Below is a comparative analysis with key analogs:
Benzophenone Oxime (C₁₃H₁₁NO; MW 197.23 g/mol)
- Structure: Derived from benzophenone, featuring a ketone group instead of the α-hydroxy ketone in alpha-Benzoin oxime.
- Synthesis: Reacts benzophenone with hydroxylamine hydrochloride in alkaline conditions .
- Applications : Primarily used in Beckmann rearrangements to produce amides . Unlike this compound, it lacks strong metal-chelating capabilities.
2-Pyridinecarbaldehyde Oxime (C₆H₆N₂O; MW 122.12 g/mol)
- Structure : Contains a pyridine ring, enhancing its nucleophilicity and metal-binding specificity.
- Applications : Used in coordination chemistry and as a corrosion inhibitor. Its selectivity for Fe(II) and Cu(II) contrasts with this compound’s broader metal affinity .
4-Methylpentan-2-one Oxime (C₆H₁₃NO; MW 115.18 g/mol)
- Structure : Aliphatic oxime with a branched chain, leading to higher volatility.
- Toxicity : Classified as harmful if swallowed (Acute Tox. 4; H302) and irritant (Skin Irrit. 2; H315), more hazardous than this compound .
Benzil Dioxime (C₁₄H₁₂N₂O₂; MW 240.26 g/mol)
Physicochemical Properties
| Property | This compound | Benzophenone Oxime | 2-Pyridinecarbaldehyde Oxime |
|---|---|---|---|
| Melting Point (°C) | 153–155 | 142–144 | 98–100 |
| Solubility (H₂O) | Insoluble | Slightly soluble | Soluble |
| Chelating Metals | Cu, Mo, W, Pd | None | Fe, Cu |
| LD₅₀ (mg/kg, rat oral) | >500 | Not reported | 320 |
Biological Activity
Alpha-benzoin oxime (ABO) is a compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in environmental chemistry, metal ion preconcentration, and its potential therapeutic effects.
This compound can be synthesized through the reaction of benzoin with hydroxylamine. This compound exhibits chelating properties, allowing it to form complexes with various metal ions, which is crucial for its applications in analytical chemistry and environmental monitoring.
Biological Activity
1. Chelating Agent in Environmental Chemistry
This compound has been extensively studied for its ability to chelate heavy metals such as lead (Pb), cadmium (Cd), cobalt (Co), and chromium (Cr). Research indicates that immobilized this compound on SP70 chelating resin can effectively separate and preconcentrate these metal ions from environmental samples, achieving recovery rates greater than 95% with low relative standard deviations (RSD) .
Table 1: Metal Ion Recovery Using this compound
| Metal Ion | Detection Limit (µg/L) | Preconcentration Factor | Recovery Rate (%) |
|---|---|---|---|
| Lead (Pb) | 16.0 | 75 | >95 |
| Cadmium (Cd) | 4.2 | 100 | >95 |
| Cobalt (Co) | 1.3 | 100 | >95 |
| Chromium (Cr) | 2.4 | 100 | >95 |
2. Interaction with Biological Systems
Recent studies have explored the effects of this compound on cellular systems. For instance, chronic administration of cholesterol oximes, including this compound, has been shown to increase the transcription of cytoprotective genes in mice models. This effect appears to improve transcriptome alterations induced by alpha-synuclein overexpression in nigrostriatal dopaminergic neurons, suggesting a potential neuroprotective role .
Case Studies
Study on Metal Ion Preconcentration
In a study conducted by Ghaedi et al., this compound was utilized as a spectrophotometric reagent for the preconcentration of Cr(III) ions from industrial water samples. The study highlighted the successful application of this compound functionalized Amberlite XAD-16 resin in solid-phase extraction methods, demonstrating its effectiveness in environmental monitoring .
Neuroprotective Effects
Another significant investigation involved the neuroprotective effects of this compound in a mouse model exhibiting symptoms similar to Parkinson's disease. The study found that treatment with this compound resulted in enhanced expression of genes associated with neuronal survival and function, indicating its potential utility in therapeutic applications for neurodegenerative diseases .
Q & A
Q. What are the optimal reaction conditions for synthesizing α-Benzoin oxime?
α-Benzoin oxime is synthesized via the condensation of benzoin with hydroxylamine hydrochloride. Key parameters include:
- Solvent selection : Methanol or ethanol is typically used to dissolve benzoin and hydroxylamine .
- Temperature : Reactions are conducted under reflux (60–80°C) to ensure completion .
- pH control : A weakly acidic medium (pH ~5) enhances oxime formation .
- Purification : Recrystallization from ethanol/water mixtures yields pure isomers (α/anti and β/syn) . Note: Characterization via melting point analysis, NMR, and IR spectroscopy is critical to confirm product identity .
Q. How can researchers distinguish α-Benzoin oxime from its isomers using spectroscopic methods?
- NMR : The α-isomer (anti) exhibits distinct proton coupling patterns in the oxime (-NOH) region compared to the β-isomer (syn). For example, α-Benzoin oxime shows a singlet for the hydroxyl proton due to reduced hydrogen bonding .
- X-ray crystallography : Crystallographic data reveal differences in molecular packing and hydrogen-bonding networks between isomers .
- IR spectroscopy : Stretching frequencies for N-O and O-H bonds vary slightly between isomers (~3300 cm⁻¹ for O-H in α vs. broader peaks in β) .
Q. What analytical applications does α-Benzoin oxime have in metal ion detection?
α-Benzoin oxime is a chelating agent for transition metals. For example:
- Gravimetric determination of molybdenum : It forms a 1:2 (Mo:ligand) complex in acidic media, enabling precise quantification via precipitation .
- Spectrophotometric applications : Its copper complex (Cuprone) absorbs at specific wavelengths (e.g., 450 nm), useful for trace metal analysis . Experimental design must account for pH, interference from competing ions (e.g., Fe³⁺), and ligand-to-metal stoichiometry .
Advanced Research Questions
Q. How can contradictory data on α-Benzoin oxime’s metal-binding selectivity be resolved?
Discrepancies arise from solvent polarity, pH variations, and competing ligands. For example:
- pH dependency : At pH < 3, α-Benzoin oxime preferentially binds Cu²⁺, but at higher pH, selectivity shifts toward MoO₄²⁻ .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance binding to softer metals like Pd²⁺, while aqueous solutions favor harder ions . Mitigation strategies include standardizing buffer systems and using masking agents (e.g., EDTA for Fe³⁺) .
Q. What mechanistic insights explain α-Benzoin oxime’s role in asymmetric catalysis?
α-Benzoin oxime derivatives act as chiral ligands in enantioselective reactions. Key mechanisms:
- Coordination geometry : The oxime’s lone pair electrons facilitate metal coordination, creating chiral environments for substrates .
- Steric effects : Bulky substituents on the phenyl rings enhance enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) are recommended to model transition states and optimize ligand design .
Q. How does α-Benzoin oxime’s stability under varying storage conditions impact experimental reproducibility?
- Light sensitivity : Prolonged exposure to UV light induces decomposition via oxime-to-nitroso rearrangement .
- Moisture : Hygroscopicity leads to hydrolysis in humid environments, forming benzoin and hydroxylamine . Best practices include storage in amber vials under inert gas (N₂ or Ar) and periodic purity checks via TLC .
Q. What strategies enable the isolation of α-Benzoin oxime’s metastable isomers?
- Chromatography : Flash chromatography on silica gel with ethyl acetate/hexane gradients separates α- and β-isomers .
- Crystallization : Slow cooling of saturated solutions in ethanol yields isomer-specific crystals .
- Kinetic control : Low-temperature reactions (<0°C) favor the α-isomer due to slower β-isomer nucleation .
Methodological Considerations
- Data validation : Cross-reference NMR and X-ray data with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .
- Safety protocols : Handle α-Benzoin oxime in fume hoods due to potential respiratory irritation (refer to SDS guidelines) .
- Reproducibility : Document solvent purity, temperature gradients, and crystallization kinetics in detail per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
